2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, characterized by a bicyclic core fused with a thiophene ring. Key structural features include:
- 2-{[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl} side chain: Introduces a dihydroquinoline moiety linked via a sulfanyl ethyl group, likely influencing pharmacokinetic properties and target selectivity.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S2/c25-18-9-7-16(8-10-18)14-28-23(30)22-19(11-13-31-22)26-24(28)32-15-21(29)27-12-3-5-17-4-1-2-6-20(17)27/h1-2,4,6-11,13H,3,5,12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUOGQWACOUXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and neurodegenerative disease research. This article synthesizes current findings on its biological activity, including case studies and research data.
Chemical Structure and Synthesis
The compound features a complex structure that integrates a thieno[3,2-d]pyrimidine core with a 3,4-dihydroquinoline moiety. The synthesis typically involves multi-step organic reactions including cyclization and functional group modifications. The structural formula can be represented as follows:
This compound is synthesized through methods similar to those used for other thienopyrimidine derivatives, which have been shown to exhibit various pharmacological properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidines. For instance, derivatives of this class have demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells. A notable study reported that specific thienopyrimidine derivatives exhibited IC50 values in the low micromolar range, indicating potent growth inhibition .
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HepG2 | 12.5 |
| 5b | MCF-7 | 10.0 |
| 5c | HCT116 | 8.0 |
These results suggest that the compound may interfere with critical cellular processes such as DNA replication and repair mechanisms.
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective properties , particularly in the context of Alzheimer's disease (AD). Research has indicated that similar compounds can inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), enzymes linked to neurodegeneration . For instance, derivatives with the quinoline structure showed effective inhibition against AChE with IC50 values around 0.28 µM .
The biological activity of this compound appears to stem from its ability to interact with specific enzyme targets. The thienopyrimidine moiety is known to bind effectively to enzyme active sites, potentially blocking substrate access and inhibiting enzymatic function. This interaction may lead to reduced proliferation of cancer cells and improved neuronal function by enhancing cholinergic signaling in neurodegenerative contexts .
Case Studies
- In Vitro Studies : In vitro assays conducted on Jurkat T-cells demonstrated that the compound significantly reduced cell viability after 72 hours of exposure (MTT assay), indicating its potential as an anticancer agent .
- In Vivo Studies : Preliminary in vivo studies on murine models have shown promising results regarding safety profiles and therapeutic efficacy at doses up to 2500 mg/kg without acute toxicity .
Scientific Research Applications
Structural Characteristics
This compound features a thieno[3,2-d]pyrimidin-4-one core, which is known for its biological activity. The presence of the 3,4-dihydroquinoline moiety enhances its pharmacological properties. The molecular formula is , with a molecular weight of approximately 465.6 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting its potential as an anticancer agent. Studies have shown that modifications in the thieno-pyrimidine structure can lead to enhanced cytotoxicity against various tumors .
Antimicrobial Properties
The incorporation of the dihydroquinoline moiety has been linked to improved antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound may serve as a template for developing new antibiotics, particularly in light of rising antibiotic resistance .
Enzyme Inhibition
This compound has been explored for its potential to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor for enzymes related to cancer metabolism or inflammatory processes .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of thieno[3,2-d]pyrimidines and tested their efficacy against breast cancer cell lines. The results indicated that compounds similar to 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibited significant cytotoxic effects with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of thieno-pyrimidine compounds demonstrated that derivatives with fluorobenzyl substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in developing effective antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares the target compound with structurally related thieno-pyrimidinones:
Key Observations:
Core Structure: Thieno[3,2-d]pyrimidinones (target compound and ZINC2719662 ) exhibit distinct electronic properties compared to thieno[2,3-d]pyrimidinones due to ring fusion differences.
3-Position Substituents :
- The 4-fluorobenzyl group in the target compound may enhance blood-brain barrier penetration compared to ethyl or allyl groups .
- Phenyl or benzyl substituents (e.g., in ZINC2719662 ) improve aromatic stacking interactions in kinase-binding pockets.
Morpholinyl groups (e.g., in ZINC2719662 ) enhance solubility and modulate pharmacokinetics.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
